Talsaclidine - 147025-53-4

Talsaclidine

Catalog Number: EVT-367092
CAS Number: 147025-53-4
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Talsaclidine, also known by its developmental codename WAL 2014 FU, is a functionally selective agonist of the muscarinic M1 receptor subtype. [] This classification signifies its ability to bind to and activate the M1 receptor with greater potency compared to other muscarinic receptor subtypes (M2-M5). [, ] In scientific research, Talsaclidine has primarily been investigated for its potential to influence cholinergic signaling pathways, particularly in the context of neurodegenerative diseases like Alzheimer's disease. [, ]

Cevimeline

Compound Description: Cevimeline hydrochloride is an M3 muscarinic receptor agonist. [] Similar to Talsaclidine, Cevimeline is used clinically, particularly for treating dry mouth (xerostomia) associated with Sjogren's syndrome. []

(R)-3-Quinuclidinol

Compound Description: (R)-3-Quinuclidinol is a chiral building block employed in synthesizing muscarinic agonists, including Talsaclidine, and antagonists. [, ] It serves as a crucial starting material in their chemical synthesis.

Relevance: (R)-3-Quinuclidinol is a direct precursor to Talsaclidine, highlighting the structural relationship between them. [, ] The (R)-enantiomer of 3-Quinuclidinol is specifically utilized for the synthesis of Talsaclidine, emphasizing the significance of stereochemistry in their biological activities.

YM905

Compound Description: YM905 is a compound developed for potential use in treating urinary incontinence. [] While its specific mechanism is not detailed in the provided papers, its therapeutic direction suggests potential muscarinic receptor activity, similar to other compounds in this list.

Solifenacin

Compound Description: Solifenacin is a muscarinic antagonist clinically used for treating overactive bladder. [] It acts by inhibiting involuntary bladder muscle contractions.

Relevance: While Solifenacin acts as a muscarinic antagonist, in contrast to Talsaclidine's agonist properties, it shares the (R)-3-Quinuclidinol moiety in its structure. [] This highlights the versatility of this chemical scaffold in developing compounds with varying effects on muscarinic receptor activity.

Revatropate

Compound Description: Revatropate is an anticholinergic medication, indicating its action as a muscarinic receptor antagonist. [] It is clinically used to treat peptic ulcers and gastrointestinal hypermotility disorders by reducing smooth muscle spasms.

Relevance: Similar to Solifenacin, Revatropate utilizes (R)-3-Quinuclidinol as a key structural element despite its contrasting pharmacological activity as a muscarinic antagonist compared to Talsaclidine. [] This underscores the ability of subtle structural modifications to the (R)-3-Quinuclidinol scaffold to yield compounds with diverse effects on muscarinic receptor function.

Source and Classification

Talsaclidine is synthesized from precursors that include bicyclic amines and propargyl alcohol derivatives. It belongs to a broader class of compounds known as muscarinic receptor agonists, which are utilized in various therapeutic contexts, including neurodegenerative diseases and cognitive impairments. Its chemical identifier is CAS Number 147025-53-4.

Synthesis Analysis

The synthesis of Talsaclidine involves several key steps:

  1. Formation of the Bicyclic Structure: The synthesis typically begins with the formation of a 1-azabicyclo[2.2.2]octane moiety, which is essential for the biological activity of the compound.
  2. Reaction Conditions: One synthetic route includes the reaction of a propargyl alcohol derivative with a quinuclidine derivative under controlled conditions. Specific parameters such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
  3. Characterization Techniques: The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (FT-IR) to confirm its structure and purity.

The synthesis process can be complex due to the need for chirality in certain derivatives, which may involve asymmetric synthesis techniques or chiral pool strategies to ensure the correct stereochemistry is achieved.

Molecular Structure Analysis

Talsaclidine has a distinct molecular structure characterized by its bicyclic framework. The key features include:

  • Molecular Formula: C₁₃H₁₈N₂
  • Molecular Weight: Approximately 206.30 g/mol
  • Structural Characteristics: The compound exhibits a three-dimensional conformation that allows effective binding to muscarinic receptors. Its structure includes nitrogen atoms that play a critical role in receptor interaction.

Data and Analyses

The molecular structure has been analyzed using computational modeling techniques to predict its binding affinity and interaction dynamics with muscarinic receptors. These analyses help elucidate how structural modifications can enhance receptor selectivity and potency.

Chemical Reactions Analysis

Talsaclidine participates in various chemical reactions that can modify its properties:

  1. Oxidation Reactions: Under specific conditions, Talsaclidine can undergo oxidation to yield hydroxylated derivatives, which may exhibit altered pharmacological profiles.
  2. Reduction Reactions: Reduction processes can modify functional groups within the molecule, potentially enhancing or diminishing its activity at muscarinic receptors.
  3. Substitution Reactions: Talsaclidine can engage in substitution reactions with halogens or other nucleophiles, leading to a range of substituted derivatives that may have distinct biological activities.

The outcomes of these reactions depend heavily on the reagents used and the reaction conditions applied.

Mechanism of Action

Talsaclidine functions primarily as an agonist at muscarinic acetylcholine receptors, particularly targeting the M1 subtype:

  • Binding Mechanism: The compound binds to the orthosteric site on the receptor, mimicking acetylcholine's action and activating downstream signaling pathways.
  • Biochemical Pathways: Activation of M1 receptors leads to increased intracellular calcium levels via phosphoinositide signaling pathways, ultimately enhancing neurotransmitter release and promoting cognitive functions.

Pharmacokinetics

Talsaclidine demonstrates favorable pharmacokinetic properties:

  • Bioavailability: Approximately 70%, indicating effective absorption into systemic circulation.
  • Protein Binding: Low protein binding rate (7%), suggesting that most of the drug remains free to exert pharmacological effects.
  • Excretion: About 86% of Talsaclidine is renally excreted, highlighting its elimination route from the body.
Physical and Chemical Properties Analysis

Talsaclidine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as an oil or solid depending on formulation.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stability under standard laboratory conditions but sensitive to extreme pH levels or oxidative environments.

These properties influence its formulation for therapeutic use and impact its bioavailability and efficacy.

Applications

Talsaclidine's primary application lies in the field of neuropharmacology:

  1. Alzheimer's Disease Treatment: Due to its action on muscarinic receptors associated with cognitive processes, Talsaclidine is being investigated for its potential benefits in enhancing memory and learning in Alzheimer's patients.
  2. Research Tool: It serves as a valuable tool in pharmacological research for studying muscarinic receptor function and signaling pathways.
  3. Comparative Studies: Talsaclidine is often compared with other muscarinic agonists like Aceclidine and Vedaclidine to assess differences in efficacy and selectivity for receptor subtypes.
Pharmacological Profile of Talsaclidine

Structural Characterization and Molecular Targets

Talsaclidine (chemical name: (3R)-3-(Prop-2-yn-1-yloxy)-1-azabicyclo[2.2.2]octane) is a quinuclidine derivative with the molecular formula C₁₀H₁₅NO and a molar mass of 165.236 g·mol⁻¹ [1] [9]. Its structure features a rigid bicyclic octane core with a chiral center at the 3-position, linked to a propargyloxy moiety. This configuration is critical for binding to muscarinic acetylcholine receptors (mAChRs), particularly the M₁ subtype [9]. Unlike acetylcholine, talsaclidine’s tertiary amine group and hydrophobic propynyl chain enhance central nervous system penetration, facilitating interactions with central mAChRs [4] [9].

Talsaclidine functions as an orthosteric agonist, binding directly to the acetylcholine recognition site on mAChRs [9]. Its primary molecular targets are the M₁, M₂, and M₃ receptor subtypes, with preferential affinity for M₁ receptors due to steric and electronic complementarity with the receptor’s transmembrane domains [1] [9].

Table 1: Structural and Molecular Properties of Talsaclidine

PropertyValue
Chemical FormulaC₁₀H₁₅NO
Molar Mass165.236 g·mol⁻¹
CAS Number131986-45-3
Receptor Binding MechanismOrthosteric agonist
Primary TargetsMuscarinic M₁, M₂, M₃ receptors

Functional Selectivity for Muscarinic Receptor Subtypes (M₁, M₂, M₃)

Talsaclidine exhibits functionally preferential agonism:

  • M₁ Receptors: Acts as a full agonist with high intrinsic activity, evidenced by potent stimulation of phosphoinositide hydrolysis and extracellular signal-regulated kinase phosphorylation in neuronal tissues [1] [3]. Half-maximal effective concentration (EC₅₀) values for M₁ activation are significantly lower than for other subtypes, enabling central effects at minimal doses [1] [6].
  • M₂/M₃ Receptors: Behaves as a partial agonist with lower efficacy. At M₂ receptors, talsaclidine shows ~30% efficacy relative to acetylcholine in inhibiting cyclic adenosine monophosphate (cAMP) production. At M₃ receptors, it achieves only 63% of the maximal contractile response seen with carbachol in tracheal smooth muscle assays [1] [6].

This subtype selectivity arises from ligand-receptor interactions:

  • M₁ selectivity is attributed to specific hydrogen bonding with transmembrane domain 7 and hydrophobic interactions with the propargyl group [9].
  • Partial agonism at M₃ receptors minimizes peripheral side effects (e.g., bronchoconstriction) due to incomplete receptor activation [6]. In vivo, sympathetic nervous system activation via ganglionic M₁ receptors further counteracts M₃-mediated bronchospasm [6].

Pharmacodynamic Properties in Preclinical Models

In animal models, talsaclidine demonstrates dual neurochemical and amyloid-modifying effects:

  • Cognitive Enhancement: Improved memory-related task performance in aged rhesus monkeys at doses (0.1–1.0 mg/kg) that enhanced hippocampal neurotransmission without peripheral side effects [1] [3].
  • Amyloid Precursor Protein (APP) Processing:
  • Increased soluble APPα (sAPPα) secretion by 150–200% in rat cortical slices via α-secretase activation [4] [8].
  • Reduced amyloidogenic Aβ₄₂ production by inhibiting γ-secretase activity, observed in human astrocytoma cell lines [4] [8].
  • Cerebrospinal Fluid (CSF) Biomarkers: A 4-week clinical trial in Alzheimer disease patients showed a 19% median reduction in CSF Aβ₄₂ levels (p < 0.001), while Aβ₄₀ remained stable. Placebo-treated patients exhibited increased Aβ₄₀ [2] [8].

Table 2: Key Pharmacodynamic Effects of Talsaclidine

EffectModel SystemOutcome
Cognitive improvementAged rhesus monkeysEnhanced memory task performance
sAPPα secretionRat brain slices150–200% increase
Aβ₄₂ reductionHuman CSF (Alzheimer disease patients)19% median decrease
M₁ receptor activation potencyRabbit electroencephalogramCentral activation at 10-fold lower doses than side effects

Comparison with Other M₁-Selective Agonists

Talsaclidine’s profile contrasts with historical and emerging M₁ agonists:

  • Xanomeline: This orthosteric agonist shows higher M₁/M₄ selectivity but activates M₃/M₅ receptors, leading to gastrointestinal side effects (nausea, vomiting) that limit dosing [9]. Talsaclidine’s M₃ partial agonism reduces such liabilities [3] [6].
  • AF102B (Cevimeline): Like talsaclidine, AF102B reduces CSF Aβ in Alzheimer disease patients. However, it exhibits lower functional M₁ selectivity in vitro and induces greater salivary flow (M₃-mediated) [8] [9].
  • Allosteric Agonists (e.g., AC-42): These modulate receptor conformations without competing with acetylcholine. While offering superior subtype selectivity, their efficacy in modulating APP processing remains less validated than talsaclidine’s orthosteric approach [9].

Mechanistic distinctions:

  • Talsaclidine and xanomeline are both orthosteric, but talsaclidine’s partial M₃ agonism avoids bronchoconstriction seen with sabcomeline (another orthosteric agonist) in guinea pigs [3] [6].
  • Unlike nicotinic agonists or cholinesterase inhibitors, talsaclidine reduces tau hyperphosphorylation—a key Alzheimer disease pathology—via M₁-mediated glycogen synthase kinase 3β inhibition [8].

Properties

CAS Number

147025-53-4

Product Name

Talsaclidine

IUPAC Name

(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-2-7-12-10-8-11-5-3-9(10)4-6-11/h1,9-10H,3-8H2/t10-/m0/s1

InChI Key

XVFJONKUSLSKSW-JTQLQIEISA-N

SMILES

C#CCOC1CN2CCC1CC2

Synonyms

(R)-3-(2-Propynyloxy)-1-azabicyclo[2.2.2]octane;

Canonical SMILES

C#CCOC1CN2CCC1CC2

Isomeric SMILES

C#CCO[C@H]1CN2CCC1CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.